2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID
Description
This compound is a benzofuran derivative characterized by a 2,5-dimethoxybenzoyl substituent at the 3-position of the benzofuran core and an acetic acid moiety linked via an ether bridge at the 5-position. The benzofuran scaffold is known for its metabolic stability and ability to engage in π-π stacking, while the dimethoxybenzoyl group may enhance lipophilicity and receptor binding.
Properties
IUPAC Name |
2-[[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-23-11-3-5-16(24-2)14(7-11)19(22)15-9-26-17-6-4-12(8-13(15)17)25-10-18(20)21/h3-9H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTOFPBKTLNURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethoxybenzoyl Group: This step often involves Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst.
Attachment of the Oxyacetic Acid Moiety: This can be done through esterification or etherification reactions, followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the dimethoxybenzoyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.
Scientific Research Applications
2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzofuran Derivatives
a) 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole (Saitoh et al., 2009)
- Structural Differences :
- The acetic acid group in the target compound is replaced by a 5-methyl-1,3,4-oxadiazole ring.
- A 4-(alkylsulfinyl)phenyl group substitutes the 2,5-dimethoxybenzoyl moiety.
- The alkylsulfinyl group introduces chirality and polarizability, which may improve blood-brain barrier permeability, as demonstrated in glycogen synthase kinase-3β (GSK-3β) inhibition studies .
b) Benzofuran-based COX-2 Inhibitors
- Structural Differences :
- Common substituents include sulfonamide or methylsulfonyl groups instead of the dimethoxybenzoyl-acetic acid system.
- Functional Implications :
- Sulfonamide groups in COX-2 inhibitors enhance selectivity for the enzyme’s hydrophobic pocket, whereas the acetic acid group in the target compound may favor interactions with polar residues in alternative targets.
Substituent-Specific Comparisons
a) Methoxybenzoyl vs. Alkylsulfinyl Groups
- Methoxybenzoyl (Target Compound) :
- The 2,5-dimethoxy arrangement provides steric bulk and electron-donating effects, favoring interactions with aromatic residues in enzyme active sites.
- Alkylsulfinyl (Saitoh et al.) :
b) Acetic Acid vs. Oxadiazole Moieties
- Acetic Acid :
- Enhances water solubility (logP reduction) but may limit membrane permeability.
- Capable of hydrogen bonding with catalytic residues (e.g., serine/threonine kinases).
- Oxadiazole :
Tabulated Comparison of Key Properties
| Property | Target Compound | Saitoh et al. (2009) Analogue | COX-2 Inhibitor Analogue |
|---|---|---|---|
| Core Structure | Benzofuran | Benzofuran | Benzofuran |
| 3-Position Substituent | 2,5-Dimethoxybenzoyl | 4-(Alkylsulfinyl)phenyl | Sulfonamide/Methylsulfonyl |
| 5-Position Substituent | Acetic Acid | 5-Methyl-1,3,4-oxadiazole | Methyl/Halogen |
| logP (Predicted) | ~2.8 (moderate hydrophilicity) | ~3.5 (lipophilic) | ~2.0–4.5 (varies with group) |
| Biological Target | Hypothesized kinase inhibition | GSK-3β | COX-2 |
| BBB Permeability | Likely low | High | Low (peripheral action) |
Research Findings and Implications
- Target Compound: No direct biological data is available in the provided evidence.
- Saitoh et al. Analogue :
- COX-2 Inhibitors :
- Benzofuran derivatives with sulfonamide groups showed IC₅₀ values < 1 μM against COX-2, highlighting the importance of substituent electronics for selectivity.
Methodological Considerations
- Structural Determination :
- Programs like SHELXL () are widely used for refining small-molecule crystal structures, which would aid in confirming the target compound’s conformation and intermolecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
